molecular formula C12H15FN4O B5635776 3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

Cat. No. B5635776
M. Wt: 250.27 g/mol
InChI Key: HVRVYZDLIPMKOT-UHFFFAOYSA-N
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Description

The compound "3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine" belongs to the class of triazole derivatives, which are known for their versatile pharmacological activities and applications in various fields, including agriculture and pharmaceuticals. Triazole derivatives have been synthesized and studied for their potential antimicrobial, antifungal, and anticancer properties, among others.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step processes including the cyclization of azides and alkynes, a method popularly known as the Click reaction. This reaction is favored for its efficiency, selectivity, and the mild conditions under which it can proceed. For instance, compounds structurally similar to the subject molecule have been synthesized from reactions involving ethyl N'-acetylacetohydrazonate with various amines, followed by cyclization to form the triazole core (Vo, 2020).

Molecular Structure Analysis

Triazole derivatives display a diverse range of molecular conformations based on their substitution patterns. The presence of fluorine and methoxy groups in the compound likely influences its electronic properties and molecular geometry. For related compounds, X-ray diffraction analysis and DFT calculations have been employed to determine the molecular structure, highlighting the stability provided by intramolecular hydrogen bonding and the electronic effects of substituents on the triazole ring (Murugavel et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O/c1-16(2)12-14-11(15-17(12)3)8-5-6-10(18-4)9(13)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRVYZDLIPMKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC(=C(C=C2)OC)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

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